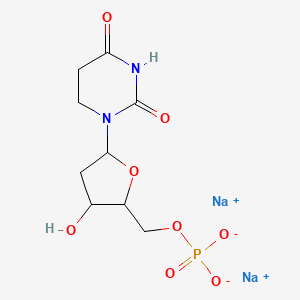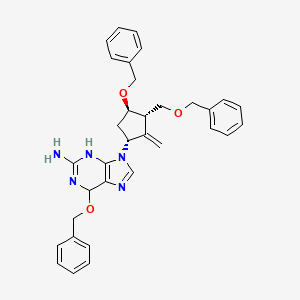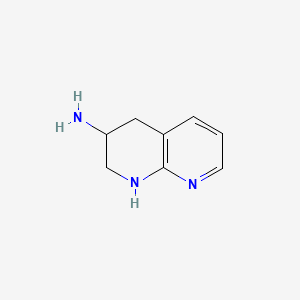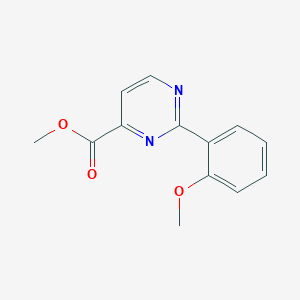
2'-Deoxyuridine 5'-monophosphate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’‘-Deoxyuridine 5’'-monophosphate disodium salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It is a substrate for the enzyme thymidylate synthase, which converts it into deoxythymidine monophosphate. This compound is essential in the study of DNA synthesis and repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Deoxyuridine 5’‘-monophosphate disodium salt typically involves the reductive methylation of 2’‘-deoxyuridine 5’‘-monophosphate. One common method includes the use of 2’'-iodouridine, 10% palladium on carbon, and triethylamine in ethanol. The reaction is carried out under hydrogen gas at room temperature for 2 hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’‘-Deoxyuridine 5’'-monophosphate disodium salt undergoes several types of chemical reactions, including:
Methylation: Conversion to deoxythymidine monophosphate by thymidylate synthase.
Oxidation and Reduction: Involvement in redox reactions during DNA synthesis and repair.
Common Reagents and Conditions
Methylation: Thymidylate synthase, methotrexate (inhibitor).
Oxidation/Reduction: Various oxidizing and reducing agents used in DNA synthesis studies.
Major Products
Deoxythymidine monophosphate: The primary product formed from the methylation of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt.
Scientific Research Applications
2’‘-Deoxyuridine 5’'-monophosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reference substrate in studies of nucleotide analogs.
Biology: Essential in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for potential chemotherapy applications due to its role in DNA synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals
Mechanism of Action
The primary mechanism of action of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt involves its conversion to deoxythymidine monophosphate by thymidylate synthase. This conversion is crucial for DNA synthesis and repair. The inhibition of this process by methotrexate is a key factor in controlling bacterial and eukaryotic cell growth .
Comparison with Similar Compounds
Similar Compounds
- Uridine 5’'-monophosphate disodium salt
- Thymidine 5’'-monophosphate disodium salt
- 2’‘-Deoxycytidine 5’'-monophosphate disodium salt
Uniqueness
2’‘-Deoxyuridine 5’'-monophosphate disodium salt is unique due to its specific role as a substrate for thymidylate synthase and its involvement in the synthesis of deoxythymidine monophosphate. This makes it particularly valuable in studies related to DNA synthesis and repair .
Properties
Molecular Formula |
C9H13N2Na2O8P |
|---|---|
Molecular Weight |
354.16 g/mol |
IUPAC Name |
disodium;[5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H15N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h5-6,8,12H,1-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2 |
InChI Key |
CDAUTPNXCDHNON-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)






![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)

![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)



![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
